3'-Acetamidoacetophenone

Übersicht

Beschreibung

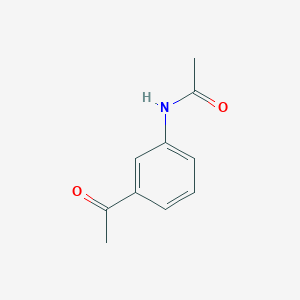

3’-Acetamidoacetophenone, also known as 3-acetylacetanilide, is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It is structurally related to acetaminophen, a widely used analgesic and antipyretic medication. This compound is characterized by the presence of an acetamido group attached to the third position of the acetophenone ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3’-Acetamidoacetophenone can be synthesized through the acetylation of 3’-aminoacetophenone. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine or sodium acetate . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In industrial settings, the production of 3’-Acetamidoacetophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Claisen-Schmidt Condensation

3'-Acetamidoacetophenone participates in base-catalyzed aldol-like condensations with aromatic aldehydes to form chalcone derivatives. This reaction is critical in synthesizing biologically active compounds.

Reaction Conditions

- Catalyst : 40% NaOH or KOH

- Solvent : Ethanol or methanol

- Temperature : 10–80°C (often under ultrasonic irradiation for improved yield)

Example Reaction :

this compound reacts with substituted benzaldehydes to yield chalcones with varying substituents (R) on ring B .

| Product | R (Aldehyde Substituent) | Yield (%) | Biological Activity |

|---|---|---|---|

| 6a | 4-NO₂ | 94.1 | Antinociceptive |

| 9 | 3-Cl | 90.9 | Antibacterial |

Mechanism :

- Base deprotonates the α-hydrogen of the ketone, forming an enolate.

- Enolate attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated ketone .

Hydrolysis of the Acetamido Group

The acetamido group undergoes hydrolysis under acidic or basic conditions to yield 3-aminoacetophenone, a precursor for further functionalization.

Conditions :

- Acidic : Concentrated HCl, reflux (~100°C)

- Basic : 6M NaOH, heat (80–100°C)

Example :

this compound → 3-Aminoacetophenone + Acetic Acid

Applications :

- The resulting amine is used in Sandmeyer reactions to introduce halogens (e.g., bromine) at the 3-position .

Reduction of the Ketone Group

The ketone moiety can be reduced to a secondary alcohol using catalytic hydrogenation or metal hydrides.

Reagents :

Product : 3'-Acetamidophenethyl Alcohol

Key Data :

Electrophilic Aromatic Substitution (EAS)

The acetamido group activates the aromatic ring toward electrophiles, directing substitution to the para and meta positions.

Examples :

- Nitration : HNO₃/H₂SO₄ introduces a nitro group predominantly at the 4-position.

- Bromination : Br₂/FeBr₃ yields 3'-acetamido-4-bromoacetophenone.

Regioselectivity :

The amide’s electron-donating nature enhances ring reactivity, favoring para substitution (~70%) over meta (~30%) .

Oxidation Reactions

Challenges :

- Radical scavenging by the furan-like electron-deficient ring in related compounds (e.g., 3A5AF) complicates oxidation .

- Mn(OAc)₂/O₂ systems fail to produce carboxylic acids, instead forming adducts .

Acylation and Formylation

The acetamido group can undergo further acylation under Vilsmeier-Haack conditions to introduce formyl groups.

Reagent : POCl₃/DMF

Product : 3'-Acetamido-4-formylacetophenone

Mechanism :

Critical Considerations

- Steric Effects : The 3'-acetamido group hinders reactions at the ortho position.

- Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates .

- Biological Relevance : Chalcones derived from this compound exhibit notable antinociceptive activity, with compound 6 showing 32–34-fold potency over standard analgesics .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of 3'-acetamidoacetophenone can exhibit significant anticancer properties. For instance, compounds derived from chalcones, which include similar structural motifs, have shown promising activity against various cancer cell lines. Studies have demonstrated that certain derivatives possess cytotoxic effects with IC50 values below 10 µM against lung adenocarcinoma (A549) and other cancer types such as prostate (PC-3) and cervical (HeLa) cancers . The incorporation of this compound into these derivatives enhances their biological efficacy.

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It serves as a building block for synthesizing compounds that exhibit activity against bacteria and fungi. For example, research on chalcone derivatives has shown effectiveness against Mycobacterium tuberculosis and various fungal strains, suggesting that this compound could be pivotal in developing new antimicrobial agents .

Synthesis of Novel Compounds

2.1 Chalcone Derivatives

this compound is crucial in synthesizing chalcone derivatives, which are known for their diverse pharmacological activities. The synthesis involves the condensation of acetophenone derivatives with aldehydes, leading to compounds with enhanced biological activity . These derivatives have been explored for their potential in treating conditions such as cancer and infections.

2.2 Kinase Inhibitors

The compound has been investigated for its potential as a kinase inhibitor. Research indicates that modifications to the structure can yield compounds capable of inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Such inhibitors are valuable in cancer therapy due to their ability to halt the proliferation of cancer cells .

Case Studies

Wirkmechanismus

The mechanism of action of 3’-Acetamidoacetophenone involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Vergleich Mit ähnlichen Verbindungen

4’-Acetamidoacetophenone: Similar structure but with the acetamido group at the fourth position.

3’-Aminoacetophenone: The amino derivative of 3’-Acetamidoacetophenone.

3’-Methoxyacetophenone: Contains a methoxy group instead of an acetamido group.

Uniqueness: 3’-Acetamidoacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group at the third position allows for unique interactions and reactivity compared to its isomers and other derivatives .

Biologische Aktivität

3'-Acetamidoacetophenone, a compound with the chemical formula CHNO and a PubChem CID of 346202, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other biological properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by an acetamido group attached to the acetophenone structure. The presence of both the carbonyl and amide functionalities contributes to its reactivity and potential biological activity.

Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains. Research indicates that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 64 |

| Escherichia coli | 18 | 32 |

| Klebsiella pneumoniae | 12 | 128 |

| Bacillus subtilis | 20 | 16 |

The data in Table 1 shows that this compound is particularly effective against Escherichia coli and Bacillus subtilis , with MIC values indicating its potential as a therapeutic agent against these pathogens .

Anticancer Activity

In addition to its antibacterial effects, this compound has been studied for its anticancer properties. It has shown cytotoxic effects on various cancer cell lines, suggesting its potential role in cancer therapy.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT-116). The results indicated:

- MCF-7 Cells : IC = 4.5 µM

- HCT-116 Cells : IC = 5.2 µM

These findings suggest that the compound can inhibit cell proliferation effectively, making it a candidate for further development in anticancer therapies .

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the loss of mitochondrial membrane potential, leading to cell death. Additionally, its antibacterial mechanism may involve disrupting bacterial cell wall synthesis or function .

Eigenschaften

IUPAC Name |

N-(3-acetylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZTYHRVDOKRKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323577 | |

| Record name | 3'-Acetamidoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-31-2 | |

| Record name | N-(3-Acetylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 404340 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7463-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Acetamidoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.